Home > Products > Screening Compounds P1869 > E3 ligase Ligand-Linker Conjugates 4
E3 ligase Ligand-Linker Conjugates 4 -

E3 ligase Ligand-Linker Conjugates 4

Catalog Number: EVT-255447
CAS Number:
Molecular Formula: C32H47N7O8S
Molecular Weight: 689.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E3 ligase Ligand-Linker Conjugates 4 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.
Overview

E3 Ligase Ligand-Linker Conjugate 4 is part of a class of compounds known as proteolysis-targeting chimeras, or PROTACs. These innovative molecules are designed to induce the degradation of specific proteins within cells by harnessing the ubiquitin-proteasome system. The architecture of PROTACs typically includes three components: a ligand that binds to the target protein, a linker that connects this ligand to another ligand that binds to an E3 ubiquitin ligase, and the E3 ligase itself, which facilitates the ubiquitination and subsequent degradation of the target protein. This mechanism allows for selective degradation of proteins, which is particularly valuable in therapeutic applications where inhibiting a protein's function is insufficient due to its persistence in the cell .

Source and Classification

E3 Ligase Ligand-Linker Conjugate 4 is classified under E3 ligase ligands, which are crucial for the development of PROTACs. These ligands are selected based on their ability to recruit specific E3 ligases that mediate the ubiquitination process. The choice of E3 ligase significantly influences the effectiveness and specificity of the resulting PROTAC. A variety of E3 ligases can be targeted, including Cereblon and Von Hippel-Lindau, each having distinct properties and substrate specificities .

Synthesis Analysis

Methods

The synthesis of E3 Ligase Ligand-Linker Conjugate 4 involves several key steps:

  1. Preparation of Ligands: Individual ligands are synthesized using standard organic chemistry techniques such as amide bond formation, esterification, and nucleophilic substitution.
  2. Linker Synthesis: The linker is typically a flexible moiety like polyethylene glycol (PEG), which enhances solubility and facilitates proper orientation between the ligands.
  3. Coupling Reactions: The ligands and linker are connected through coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
  4. Purification: The final product is purified using methods like column chromatography and recrystallization to ensure high purity and yield .

Technical Details

The specific conditions for each reaction step can vary based on the desired properties of the final compound. For example, varying the length of the PEG linker can affect both solubility and cell permeability, which are critical factors in drug development .

Molecular Structure Analysis

E3 Ligase Ligand-Linker Conjugate 4 features a unique molecular structure characterized by:

Data regarding its precise molecular weight, formula, and structural diagrams can typically be obtained from chemical databases or product sheets provided by suppliers .

Chemical Reactions Analysis

E3 Ligase Ligand-Linker Conjugate 4 participates in several types of chemical reactions:

  1. Oxidation: Possible at various functional groups within the linker or ligand.
  2. Reduction: Can occur at nitro or carbonyl groups within the ligands.
  3. Substitution Reactions: Nucleophilic substitution reactions are integral during the synthesis phase.

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and sodium borohydride for reductions .

Mechanism of Action

The mechanism of action for E3 Ligase Ligand-Linker Conjugate 4 involves:

  • Formation of Ternary Complex: The compound binds simultaneously to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
  • Ubiquitination Process: This complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.
  • Proteasomal Degradation: Once ubiquitinated, the target protein is recognized by the proteasome for degradation, effectively lowering its cellular concentration and modulating its biological activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Enhanced by incorporating polyethylene glycol linkers.
  • Stability: Stability in biological environments is influenced by both ligand structure and linker composition.

Chemical Properties

  • Reactivity: The presence of functional groups determines reactivity during synthesis and potential interactions in biological systems.
  • Molecular Weight: Varies depending on ligand composition; typically designed to optimize pharmacokinetic properties.

Relevant data regarding these properties can be found in product specifications from suppliers or academic literature discussing similar compounds .

Applications

E3 Ligase Ligand-Linker Conjugate 4 has significant scientific applications, particularly in:

  • Targeted Protein Degradation: Used in research to selectively degrade proteins implicated in diseases such as cancer.
  • Drug Development: Serves as a model compound for developing new therapeutics aimed at previously "undruggable" targets.
  • Biological Research: Aids in understanding protein function by enabling controlled degradation within cellular systems .
Introduction to PROTACs and E3 Ligase Ligand-Linker Conjugates

Ubiquitin-Proteasome System (UPS) and Targeted Protein Degradation

The ubiquitin-proteasome system is the primary machinery for controlled intracellular protein degradation in eukaryotic cells. This cascade involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). E3 ligases confer substrate specificity by recognizing target proteins and facilitating ubiquitin transfer from E2 enzymes. Ubiquitinated proteins are subsequently degraded by the 26S proteasome [2] [4].

Proteolysis-Targeting Chimeras (PROTACs) exploit this natural system by artificially recruiting E3 ligases to disease-relevant proteins. These heterobifunctional molecules consist of three elements:

  • A ligand binding the protein of interest (POI)
  • An E3 ligase ligand
  • A chemical linker connecting both moieties

Upon forming a ternary complex (POI-PROTAC-E3 ligase), the POI is ubiquitinated and degraded. Crucially, PROTACs act catalytically—a single molecule can mediate multiple degradation cycles—enabling sub-stoichiometric activity [4] [5]. This represents a paradigm shift from occupancy-based inhibitors to event-driven pharmacology, particularly valuable for targeting "undruggable" proteins lacking enzymatic pockets [4] [7].

Role of E3 Ubiquitin Ligases in PROTAC Design

E3 ligases are the most critical determinant of PROTAC efficacy due to their substrate specificity and cellular abundance. Over 600 human E3 ligases exist, yet only a handful have been successfully utilized in PROTAC development [2] [7]:

Table 1: Key E3 Ligases in PROTAC Design

E3 LigaseRepresentative LigandLigand OriginPROTAC Examples
CRBNThalidomide derivativesImmunomodulatory drugs (IMiDs)dBET1, ARV-825
VHLVH032/VH285 derivativesHIF-1α peptidomimeticsMZ1, PROTAC_RIPK2
cIAP1Bestatin analogsIAP antagonistsTL32711 derivatives
MDM2Nutlin derivativesp53-MDM2 inhibitorsPROTAC_ERRα

Cereblon (CRBN) Ligands: Derivatives of thalidomide, lenalidomide, and pomalidomide bind CRBN, altering its substrate specificity. These ligands feature modifiable positions (e.g., the phthalimide 4-position or glutarimide nitrogen) for linker attachment. PROTACs incorporating CRBN ligands account for ~50% of reported degraders due to their favorable pharmacokinetics and synthetic tractability [2] [9].

Von Hippel-Lindau (VHL) Ligands: Peptidomimetics like VH032 and VH285 mimic the HIF-1α hydroxyproline motif. They exhibit nanomolar affinity to VHL and enable rational PROTAC design via well-defined exit vectors (e.g., the left-hand side aryl group). VHL-based PROTACs show reduced off-target effects compared to CRBN-based counterparts [4] [7].

Table 2: Ligand-Linker Attachment Strategies

E3 LigaseCommon LigandExit VectorsConjugate Example
CRBNPomalidomideGlutarimide N3, Phthalimide C4Pomalidomide-PEG3-C2-NH₂
VHL(S,R,S)-AHPC (VH032)Aryl ring, Proline N(S,R,S)-AHPC-PEG3-N₃
cIAP1MV1N-terminal amineA-410099.1-amine-Boc

The structural diversity of E3 ligands necessitates careful exit vector selection. For CRBN, alkyl/ether-based linkers attached at the 4-position of thalidomide derivatives preserve ligase binding, while amide linkages at the glutarimide nitrogen are common for pomalidomide-based PROTACs [2] [9]. VHL ligands typically utilize PEG-based linkers connected to the aryl capping group, maintaining hydrophobic interactions with the VHL β-domain [4] [6].

Structural and Functional Significance of Linker Chemistry in PROTACs

Linkers are not merely passive spacers but actively modulate PROTAC efficacy through three key parameters:

  • Length: Optimal distance between POI and E3 ligase binding domains enables productive ternary complex formation. PEG linkers (e.g., PEG2-PEG6) provide adjustable lengths:
  • Short linkers (≤5 atoms) may limit degradation efficiency by sterically hindering complex formation
  • Medium-length linkers (PEG3-PEG5) balance flexibility and rigidity
  • Oversized linkers (>PEG6) can diminish cellular permeability [3] [5]
  • Composition:
  • PEG-Based: Enhance solubility and reduce aggregation (e.g., Thalidomide-O-PEG4-COOH) [3]
  • Alkyl Chains: Increase hydrophobicity (e.g., Thalidomide-O-C4-NH₂) [9]
  • Heteroatom-Containing: Incorporate click chemistry handles (azide, alkyne) for modular synthesis (e.g., (S,R,S)-AHPC-PEG3-N₃) [1] [6]
  • Attachment Chemistry: Amide, ether, and triazole linkages influence conformational freedom and proteolytic stability. Site-specific bioconjugation via unnatural amino acids enables linker attachment to solvent-exposed POI regions, optimizing ubiquitin transfer to lysine residues [8].

Table 3: Impact of Linker Attributes on PROTAC Properties

Linker AttributePROTAC PropertyConsequenceExample
PEG LengthSolubility↑ water solubility → ↑ oral bioavailabilityThalidomide-O-PEG4 vs. Thalidomide-O-C4
RigidityTernary complex geometryOptimal rigidity enhances degradation efficiencyAlkyl vs. aryl linkers
Attachment PointBinding affinityCorrect vector preserves E3 ligase engagementThalidomide-C4 vs. Thalidomide-N-glutarimide

Notably, recent studies challenge the necessity of traditional linkers. Linker-free PROTACs like Pro-BA (proline-degrons conjugated directly to brigatinib analogs) showed superior degradation of EML4-ALK fusion proteins compared to PEG-linked counterparts (DC50 = 74 nM vs. 416 nM) by minimizing steric clashes and enhancing target binding [5]. This paradigm shift highlights that linkerless designs may be viable for certain targets, particularly when using amino acid-based degraders.

For Conjugate 4-class molecules, rational linker selection balances multiple factors:

  • Solubility: PEG linkers mitigate logP increases from hydrophobic E3 ligands
  • Protease Resistance: Alkyl/ether linkers resist hydrolysis better than esters
  • Synthetic Accessibility: Azide-terminated linkers enable copper-free click chemistry with alkyne-functionalized POI ligands [3] [8]

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 4

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H47N7O8S

Molecular Weight

689.8 g/mol

InChI

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1

InChI Key

UFMONCFLONVNNI-UWPQIUOOSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.